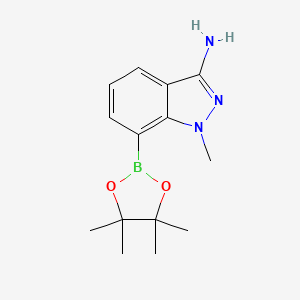

1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine

CAS No.: 1626336-02-4

Cat. No.: VC8245921

Molecular Formula: C14H20BN3O2

Molecular Weight: 273.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1626336-02-4 |

|---|---|

| Molecular Formula | C14H20BN3O2 |

| Molecular Weight | 273.14 g/mol |

| IUPAC Name | 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-amine |

| Standard InChI | InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)10-8-6-7-9-11(10)18(5)17-12(9)16/h6-8H,1-5H3,(H2,16,17) |

| Standard InChI Key | RWOXJMMWXRPRKL-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=NN3C)N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=NN3C)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1H-indazol-3-amine scaffold substituted at the 1-position with a methyl group and at the 7-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group. This configuration confers both aromatic stability and boron-mediated reactivity. The IUPAC name, 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine, reflects its substitution pattern and functional groups .

Molecular Formula and Weight

The molecular formula is C₁₄H₂₀BN₃O₂, with a calculated molecular weight of 273.14 g/mol . Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not available | |

| Solubility | Low in polar solvents | |

| Stability | Sensitive to moisture, air |

The boronic ester group enhances solubility in organic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), facilitating its use in Suzuki-Miyaura couplings.

Synthetic Pathways

Indazole Core Formation

The synthesis begins with the preparation of the 1H-indazol-3-amine core. A common route involves cyclization of 2-cyanophenylhydrazines under acidic conditions, followed by methylation at the 1-position using methyl iodide .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables carbon-carbon bond formation with aryl halides. This reactivity is pivotal in constructing biaryl structures for pharmaceuticals and materials science. For instance, coupling with 4-bromoanisole produces 7-(4-methoxyphenyl)-1-methyl-1H-indazol-3-amine, a potential kinase inhibitor intermediate .

Protodeboronation Studies

Under acidic conditions, the pinacol boronic ester undergoes protodeboronation to yield 7-hydroxy derivatives, expanding its utility in diversifying indazole-based libraries .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume